molecular formula C18H22BrN5O B4465189 6-[4-(2-bromobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine

6-[4-(2-bromobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B4465189
M. Wt: 404.3 g/mol
InChI Key: STUCSNJCFRODRY-UHFFFAOYSA-N
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Description

6-[4-(2-bromobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-bromobenzoyl group and a pyrimidine ring substituted with N,N,2-trimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-bromobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine precursors. The final step involves the methylation of the pyrimidine ring under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-bromobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

6-[4-(2-bromobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[4-(2-bromobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2-bromobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the piperazine and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-bromophenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN5O/c1-13-20-16(22(2)3)12-17(21-13)23-8-10-24(11-9-23)18(25)14-6-4-5-7-15(14)19/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUCSNJCFRODRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[4-(2-bromobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine
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6-[4-(2-bromobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine
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6-[4-(2-bromobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine
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6-[4-(2-bromobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine
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6-[4-(2-bromobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine
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6-[4-(2-bromobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine

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